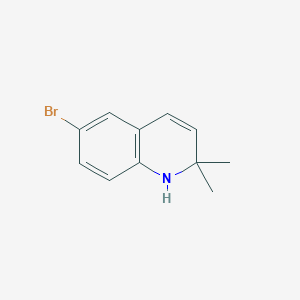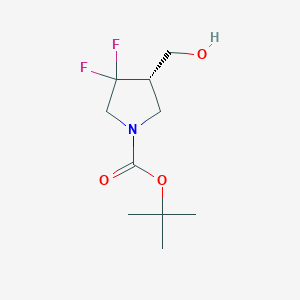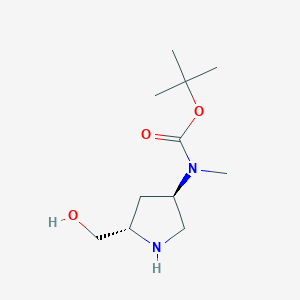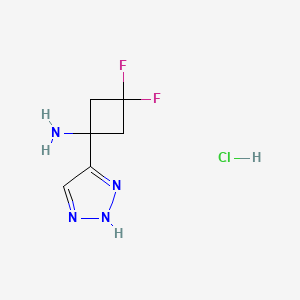
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline
説明
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C11H12BrN and its molecular weight is 238.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2,2-dimethyl-1,2-dihydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2,2-dimethyl-1,2-dihydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Applications
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline is an important intermediate in the synthesis of various biologically active compounds. For instance, the synthesis of bromo-4-iodoquinoline, which is crucial for creating compounds like GSK2126458, involves using 2,2-dimethyl-1,3- dioxane-4,6-dione and 4-bromoaniline. This process includes cyclization and substitution reactions, confirming the structures of the intermediates through NMR spectrum analysis (Wang et al., 2015). Additionally, the cyclization of N -(1,1-dimethylpropargyl) anilines, using cuprous chloride, yields 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. These compounds demonstrate diverse reactivity, such as chlorination, epoxidation, and oxymercuration, leading to various structurally unique derivatives (Williamson & Ward, 2005).
Organic Chemistry and Ligand Synthesis
In organic chemistry, the Friedländer synthesis approach incorporates 6-bromoquinoline into novel chelating ligands. This process involves nitration, reduction, and condensation reactions to create bidentate and tridentate 6-bromoquinoline derivatives. These derivatives can be used to form biquinolines or treated under Sonogashira conditions to afford 6-alkynyl derivatives, indicating versatile applications in ligand synthesis and optical properties exploration (Hu, Zhang, & Thummel, 2003).
Polymerization and Catalysis
The compound also finds application in the field of polymerization. For example, rigid geometry 8-arylimino-7,7-dimethyl-5,6-dihydroquinolyl nickel bromides have been synthesized and employed as single-site active species for ethylene polymerization. The presence of the 7,7-dimethyl substituents prevents imine–enamine tautomerization, leading to high catalytic activities and indicating the compound's potential in creating polyethylene waxes (Huang et al., 2016).
Photolabile Protecting Groups
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline derivatives have been explored as photolabile protecting groups. For instance, 8-bromo-7-hydroxyquinoline has shown greater efficiency in photolysis sensitivity than other caging groups, demonstrating potential in vivo applications for biological messengers (Fedoryak & Dore, 2002).
特性
IUPAC Name |
6-bromo-2,2-dimethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPXJEMABNJWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(N1)C=CC(=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,2-dimethyl-1,2-dihydroquinoline | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,2-Dioxaborolane, 2-[8-fluoro-3-(methoxymethoxy)-1-naphthalenyl]-4,4,5,5-tetramethyl-](/img/structure/B8244710.png)

![(1S)-1-[(2S)-pyrrolidin-2-yl]ethanol;hydrochloride](/img/structure/B8244714.png)

![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;dihydrochloride](/img/structure/B8244733.png)
![(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B8244739.png)
![[(2S)-2-methyloxetan-2-yl]methanol](/img/structure/B8244756.png)
![tert-Butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244769.png)


![Tert-butyl (5S,9S)-9-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B8244784.png)
![8-Benzyl-2,4-dichloro-5,6,7,9-tetrahydropyrimido[4,5-C]azepine](/img/structure/B8244791.png)
![4-Chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8244809.png)
